molecular formula C14H22N2O3S B7039949 N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide

N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide

Cat. No.: B7039949
M. Wt: 298.40 g/mol
InChI Key: DCVVBKWKHIYDMI-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide is a synthetic organic compound characterized by its unique benzoxazine ring structure

Properties

IUPAC Name

N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-4-20(17,18)15-7-8-16-10-12(3)19-14-6-5-11(2)9-13(14)16/h5-6,9,12,15H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVBKWKHIYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1CC(OC2=C1C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst to form the 2,3-dihydro-1,4-benzoxazine intermediate.

    Alkylation: The intermediate is then alkylated with 2-chloroethylamine under basic conditions to introduce the ethylamine side chain.

    Sulfonation: Finally, the ethylamine derivative is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, typically using hydrogenation catalysts, can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have proven effective.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and the production of advanced materials.

Mechanism of Action

The mechanism by which N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing normal enzymatic activity. This mechanism is particularly relevant in the context of antibacterial and anti-inflammatory applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]ethanesulfonamide
  • N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide stands out due to its specific ethylsulfonamide group, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry where sulfonamide derivatives are valued for their pharmacological activities.

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